molecular formula C23H28N4O2 B11357268 2-(2-methylphenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide

2-(2-methylphenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11357268
M. Wt: 392.5 g/mol
InChI Key: XYIHPHTWLSWWOS-UHFFFAOYSA-N
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Description

N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a benzodiazole core, a piperidine moiety, and a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine moiety is then introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group. The final step involves the coupling of the benzodiazole-piperidine intermediate with 2-(2-METHYLPHENOXY)ACETAMIDE under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H28N4O2

Molecular Weight

392.5 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]acetamide

InChI

InChI=1S/C23H28N4O2/c1-17-8-4-5-9-21(17)29-16-23(28)24-18-10-11-20-19(14-18)25-22(26(20)2)15-27-12-6-3-7-13-27/h4-5,8-11,14H,3,6-7,12-13,15-16H2,1-2H3,(H,24,28)

InChI Key

XYIHPHTWLSWWOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=N3)CN4CCCCC4)C

Origin of Product

United States

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